An In-depth Technical Guide to (S)-2-Benzyl-2-(N-Boc-amino)ethanethiol: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to (S)-2-Benzyl-2-(N-Boc-amino)ethanethiol: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of (S)-2-benzyl-2-(N-Boc-amino)ethanethiol, a chiral aminothiol derivative of significant interest in the fields of medicinal chemistry, peptide synthesis, and materials science. While direct literature on this specific molecule is sparse, this guide extrapolates from established synthetic methodologies and the known applications of structurally related compounds to provide a robust framework for researchers, scientists, and drug development professionals. We will delve into its chemical structure, propose a viable synthetic route with a detailed protocol, discuss expected characterization data, and explore its potential applications, all grounded in fundamental principles of organic chemistry and drug discovery.
Chemical Structure and Properties
(S)-2-Benzyl-2-(N-Boc-amino)ethanethiol is a chiral molecule featuring a stereocenter at the carbon bearing the benzyl and N-Boc-amino groups. The structure combines the reactivity of a thiol with the steric and electronic properties of a benzyl group and the widely used tert-butyloxycarbonyl (Boc) protecting group for the amine.
Key Structural Features:
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Chiral Center: The (S)-configuration at the C2 position is crucial for applications in asymmetric synthesis and for creating stereospecific interactions with biological targets.
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Thiol Group (-SH): This functional group is highly reactive and can participate in various chemical transformations, including disulfide bond formation, Michael additions, and coordination to metal centers.
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N-Boc Protecting Group: The Boc group provides a stable and readily cleavable protection for the amine, preventing its unwanted reactivity during synthetic steps. It is typically removed under acidic conditions.
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Benzyl Group: The benzyl substituent provides steric bulk and can engage in π-stacking interactions, which can be important for molecular recognition and binding to biological targets.
Below is the chemical structure of (S)-2-benzyl-2-(N-Boc-amino)ethanethiol:
Caption: Chemical structure of (S)-2-benzyl-2-(N-Boc-amino)ethanethiol.
Predicted Physicochemical Properties:
| Property | Predicted Value |
| Molecular Formula | C16H25NO2S |
| Molecular Weight | 295.44 g/mol |
| Appearance | Likely a colorless to pale yellow oil or a low-melting solid |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |
Proposed Synthesis
A plausible and efficient synthesis of (S)-2-benzyl-2-(N-Boc-amino)ethanethiol can be envisioned starting from the commercially available and relatively inexpensive chiral amino acid, (S)-phenylalanine. This multi-step synthesis leverages well-established reactions in organic chemistry.
Synthetic Workflow
The proposed synthetic pathway involves the following key transformations:
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Reduction of the Carboxylic Acid: The carboxylic acid of (S)-phenylalanine is reduced to a primary alcohol.
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Boc Protection of the Amine: The primary amine is protected with a Boc group.
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Activation of the Alcohol: The primary alcohol is converted into a good leaving group, such as a tosylate or mesylate.
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Nucleophilic Substitution with a Thiol Surrogate: The leaving group is displaced by a sulfur nucleophile, such as thioacetate.
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Hydrolysis of the Thioester: The thioester is hydrolyzed to yield the final thiol product.
Caption: Proposed synthetic workflow for (S)-2-benzyl-2-(N-Boc-amino)ethanethiol.
Detailed Experimental Protocol
Step 1: Synthesis of (S)-2-Amino-3-phenylpropan-1-ol
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To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add (S)-phenylalanine portion-wise.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
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Cool the reaction to 0 °C and quench cautiously by the sequential addition of water, 15% aqueous NaOH, and water.
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Filter the resulting precipitate and wash with THF.
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Concentrate the filtrate under reduced pressure to yield (S)-2-amino-3-phenylpropan-1-ol as a white solid.
Step 2: Synthesis of (S)-tert-Butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate
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Dissolve (S)-2-amino-3-phenylpropan-1-ol in a mixture of dichloromethane (DCM) and triethylamine (Et₃N).
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To this solution, add di-tert-butyl dicarbonate (Boc₂O) dropwise at 0 °C.
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Stir the reaction mixture at room temperature overnight.
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Wash the reaction mixture with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography to afford (S)-tert-butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate.
Step 3: Synthesis of (S)-tert-Butyl (1-(tosyloxy)-3-phenylpropan-2-yl)carbamate
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Dissolve (S)-tert-butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate in pyridine and cool to 0 °C.
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Add p-toluenesulfonyl chloride (TsCl) portion-wise and stir the reaction at 0 °C for 4-6 hours.
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Pour the reaction mixture into ice-water and extract with ethyl acetate.
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Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the tosylated product, which can be used in the next step without further purification.
Step 4: Synthesis of (S)-S-(2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl) ethanethioate
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Dissolve the tosylated intermediate in dimethylformamide (DMF).
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Add potassium thioacetate and stir the mixture at 60-70 °C for 12-16 hours.
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Cool the reaction mixture to room temperature, pour into water, and extract with ethyl acetate.
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
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Purify the residue by flash column chromatography to obtain the thioacetate product.
Step 5: Synthesis of (S)-2-Benzyl-2-((tert-butoxycarbonyl)amino)ethanethiol
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Dissolve the thioacetate from the previous step in methanol.
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Add a solution of sodium hydroxide in water and stir the mixture at room temperature for 2-4 hours under an inert atmosphere.
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Acidify the reaction mixture to pH ~5 with 1 M HCl.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, (S)-2-benzyl-2-((tert-butoxycarbonyl)amino)ethanethiol.
Characterization
The structure and purity of the synthesized (S)-2-benzyl-2-(N-Boc-amino)ethanethiol would be confirmed using standard analytical techniques.
Expected Analytical Data:
| Technique | Expected Observations |
| ¹H NMR | - Singlet around 1.4 ppm (9H, Boc group)- Multiplet around 1.6 ppm (1H, SH)- Multiplets for the diastereotopic protons of the benzyl CH₂ and the ethyl CH₂- Multiplet for the chiral CH- Broad singlet for the NH proton- Aromatic protons of the benzyl group around 7.2-7.4 ppm |
| ¹³C NMR | - Signal for the Boc carbonyl around 155 ppm- Signal for the quaternary carbon of the Boc group around 80 ppm- Signals for the carbons of the ethyl backbone, the benzyl group, and the aromatic ring |
| Mass Spec (ESI) | Expected m/z for [M+H]⁺ and [M+Na]⁺ |
| FT-IR | - N-H stretching vibration around 3300-3400 cm⁻¹- C=O stretching of the Boc group around 1680-1700 cm⁻¹- S-H stretching vibration around 2550-2600 cm⁻¹ (can be weak) |
| Chiral HPLC | A single major peak confirming the enantiomeric purity. |
Potential Applications
The unique structural features of (S)-2-benzyl-2-(N-Boc-amino)ethanethiol make it a versatile building block for various applications in research and development.
Peptide and Peptidomimetic Synthesis
The molecule can be used as an unnatural amino acid building block in solid-phase peptide synthesis (SPPS). The thiol group can be used for:
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Cyclization: Formation of cyclic peptides through disulfide bridging with another cysteine residue or by reaction with an electrophilic side chain.
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Conjugation: Site-specific attachment of payloads such as drugs, imaging agents, or fluorophores. The introduction of a D-amino acid derivative can enhance the proteolytic stability of peptides.[1]
Asymmetric Catalysis
Chiral aminothiols are known to act as ligands in asymmetric catalysis. The nitrogen and sulfur atoms can coordinate to a metal center, creating a chiral environment for enantioselective transformations such as additions, reductions, and cross-coupling reactions.
Drug Discovery
The N-benzyl motif is a common feature in many bioactive molecules and approved drugs, often contributing to target binding through cation-π interactions.[2][3] The combination of the chiral center, the thiol group, and the N-benzyl moiety makes this compound an interesting scaffold for the development of:
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Enzyme Inhibitors: The thiol group can act as a nucleophile or a metal-binding group in the active site of enzymes, particularly metalloproteases and cysteine proteases.
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Radioprotective Agents: Aminothiol compounds have been investigated for their ability to protect against radiation damage by scavenging free radicals.[4]
Caption: Potential applications of (S)-2-benzyl-2-(N-Boc-amino)ethanethiol.
Conclusion
(S)-2-Benzyl-2-(N-Boc-amino)ethanethiol represents a valuable, albeit currently under-explored, chiral building block with significant potential in diverse areas of chemical and pharmaceutical research. This guide has provided a comprehensive theoretical framework, including a plausible synthetic route and an overview of its potential applications. The methodologies and insights presented herein are intended to empower researchers to synthesize, characterize, and ultimately unlock the full potential of this promising molecule in their respective fields. As with any novel compound, the proposed synthetic steps may require optimization, and a thorough characterization will be essential to confirm its identity and purity.
References
- Mumtaz, S., et al. (2015). Synthesis and Antimicrobial Activities of Amides of Chiral Benzyl Ethers of N-Boc Protected Aminols of L-amino acids with Succinic Acid. Journal of the Chemical Society of Pakistan, 37(2), 407-417.
- Sigma-Aldrich. tert-Butyl carbamate synthesis.
- Li, Y., et al. (2020). Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols.
- Głowacka, I. E., et al. (2015).
- Guidechem. 2-(BOC-AMINO)ETHANETHIOL 67385-09-5 wiki.
- ResearchGate. Efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates.
- J&K Scientific. 2-(Boc-amino)ethanethiol, 97% | 67385-09-5.
- Hsu, C. W., et al. (2013). tert-Butyl N-(thiophen-2-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1413.
- Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate.
- PrepChem.com. Synthesis of tert.-butyl (4S)-1-benzyl-3-[(2S)-3-benzoylthio-2-methylpropionyl]-2-oxo-imidazolidine-4-carboxylate.
- ChemicalBook. 2-(BOC-AMINO)ETHANETHIOL | 67385-09-5.
- MedChemExpress. 2-(Boc-amino)ethanethiol | Bifunctional Cross-linker.
- PubChem. N-BOC-ethylenediamine.
- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
- Efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)
- Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides. (2019). Molecules, 24(7), 1369.
- Pharmaffiliates. CAS No : 67385-09-5 | Product Name : 2-(Boc-amino)ethanthiol.
- Santa Cruz Biotechnology. 2-(Boc-amino)ethanethiol | CAS 67385-09-5.
- Sharma, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, e202400384.
- ResearchGate. N‐Benzyl piperidine Fragment in Drug Discovery.
- A recent update on new synthetic chiral compounds with antileishmanial activity. (2022). Archiv der Pharmazie, 355(10), e2200238.
- ResearchGate. Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate.
- Sigma-Aldrich. 2-(Boc-amino)ethanethiol 97% 67385-09-5.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
